
1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-
Overview
Description
“1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-” is a chemical compound with the CAS Number: 702638-74-2. It has a linear formula of C11H15N3O . The compound is also known by its IUPAC name, N-(3-aminophenyl)-1-pyrrolidinecarboxamide .
Molecular Structure Analysis
The molecular structure of “1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-” is represented by the formula C11H15N3O . The molecular weight of the compound is 205.26 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-” include a molecular weight of 205.26 . Unfortunately, specific information on other physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Given this context, it is essential to consider broader research themes or related compounds that might share chemical or pharmacological properties with "1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-" to understand potential research applications. These could include studies on:
Drug Metabolism and Pharmacokinetics : Research on compounds with similar structures could provide insights into their metabolism, bioavailability, and elimination, as seen in studies on BMS-690514 and vildagliptin, which detail the metabolic pathways and disposition in humans (Christopher et al., 2010); (He et al., 2009).
Environmental and Dietary Exposures : The examination of environmental exposure to various compounds, including pesticides and dietary carcinogens, could offer a parallel to understanding the environmental significance and health impact of "1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-" (Babina et al., 2012).
Pharmacological Effects and Safety : Studying the pharmacological effects and safety profiles of similar compounds can provide insights into the potential therapeutic applications and safety considerations for "1-Pyrrolidinecarboxamide, N-(3-aminophenyl)-". For instance, research on novel inhibitors like pyrotinib offers perspectives on drug action mechanisms, efficacy, and safety in clinical contexts (Meng et al., 2018).
properties
IUPAC Name |
N-(3-aminophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTAQMNPVKRVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


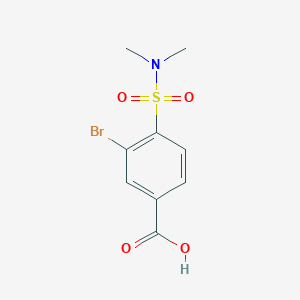
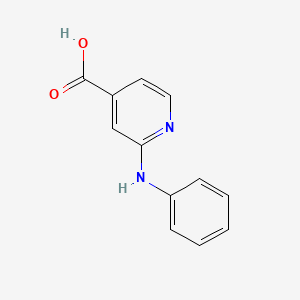
![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)
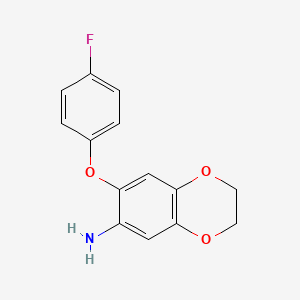
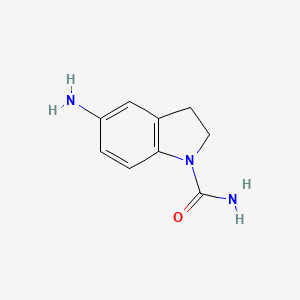
![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)
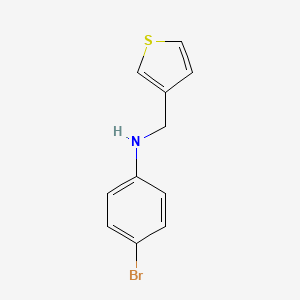
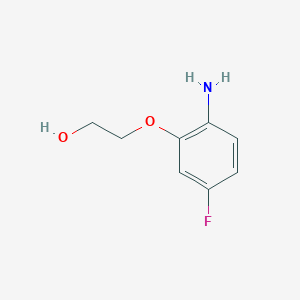
amine](/img/structure/B1517588.png)
amine](/img/structure/B1517589.png)

